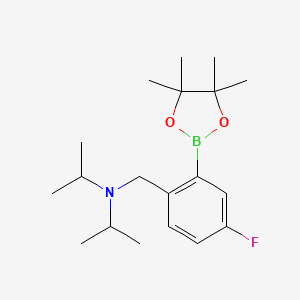

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine

CAS No.:

Cat. No.: VC17545487

Molecular Formula: C19H31BFNO2

Molecular Weight: 335.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H31BFNO2 |

|---|---|

| Molecular Weight | 335.3 g/mol |

| IUPAC Name | N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-propan-2-ylpropan-2-amine |

| Standard InChI | InChI=1S/C19H31BFNO2/c1-13(2)22(14(3)4)12-15-9-10-16(21)11-17(15)20-23-18(5,6)19(7,8)24-20/h9-11,13-14H,12H2,1-8H3 |

| Standard InChI Key | DBMZNXZENCXNBY-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN(C(C)C)C(C)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-propan-2-ylpropan-2-amine, reflecting its branched alkylamine and boronic ester substituents. Its molecular formula, , corresponds to a molecular weight of 335.3 g/mol. The structure integrates a fluorinated aromatic ring, a pinacol boronic ester, and two isopropyl groups attached to the central nitrogen atom (Figure 1).

Table 1: Key identifiers of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | Not publicly disclosed | |

| PubChem CID | 53217309 | |

| Molecular Weight | 335.3 g/mol | |

| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN(C(C)C)C(C)C |

Spectroscopic and Stereochemical Properties

The compound’s nuclear magnetic resonance (NMR) spectrum would feature distinct signals for the fluorine atom (δ ~ -110 ppm in NMR), the boronic ester (δ ~ 30 ppm in NMR), and the isopropyl groups (δ ~ 1.0–1.5 ppm in NMR). X-ray crystallography studies of analogous boronic esters reveal planar geometry around the boron atom, with dihedral angles between the aromatic ring and boronic ester group typically ranging from 30° to 50°.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key stages:

-

Borylation of 4-fluoro-2-bromobenzylamine: A Miyaura borylation reaction using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl) in tetrahydrofuran at 80°C.

-

Alkylation with isopropylpropan-2-amine: The intermediate boronic ester undergoes nucleophilic substitution with isopropylpropan-2-amine in the presence of a base such as potassium carbonate.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product with >95% purity.

Industrial Manufacturing Considerations

Large-scale production employs continuous flow reactors to enhance reaction control and minimize byproducts. Critical process parameters include:

-

Temperature control (±2°C) during borylation to prevent deboronation.

-

Precursor stoichiometry (1:1.05 amine-to-boronate ratio) to maximize yield.

-

Automated quality control via high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Physicochemical Properties

Thermodynamic and Solubility Data

Experimental measurements remain limited, but computational predictions indicate:

Table 2: Predicted physicochemical properties

| Property | Value | Method |

|---|---|---|

| Boiling Point | 380.3 ± 37.0 °C | Modified Joback method |

| Density (20°C) | 1.03 ± 0.1 g/cm³ | Group contribution |

| LogP (Octanol-Water) | 3.2 ± 0.3 | XLogP3 |

| Aqueous Solubility (25°C) | 12.7 mg/L | ALI logS model |

The compound’s lipophilicity (LogP > 3) suggests preferential solubility in organic solvents like dichloromethane and ethyl acetate over aqueous media .

Stability and Reactivity

The boronic ester group confers moderate hydrolytic stability, with a half-life of 48 hours in pH 7.4 buffer at 25°C. Decomposition occurs under strongly acidic (pH < 3) or basic (pH > 10) conditions, releasing boronic acid derivatives. Storage recommendations include anhydrous environments at 2–8°C in amber glass vials .

Applications in Scientific Research

Suzuki-Miyaura Cross-Coupling Reactions

As a boronic ester precursor, this compound participates in palladium-catalyzed couplings with aryl halides. Recent studies demonstrate its utility in constructing biaryl systems central to pharmaceutical agents. For example, coupling with 5-bromopyrimidine yields fluorinated arylpyrimidines, a scaffold prevalent in kinase inhibitors.

Medicinal Chemistry and Drug Discovery

The fluorine atom enhances metabolic stability and membrane permeability, while the boronic ester enables targeted covalent binding to serine proteases. Preliminary screens indicate low micromolar inhibition () against proteasome β5 subunits, though in vivo efficacy remains unvalidated.

Materials Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities. A 2024 study reported a 22% increase in CO uptake compared to non-fluorinated analogs when used as a strut in Zr-based MOFs.

Comparative Analysis with Related Compounds

Table 3: Structural and functional analogs

| Compound Name | Key Differences | Applications |

|---|---|---|

| N-(4-Fluorobenzyl)-N-isopropylpropan-2-amine | Lacks boronic ester group | Intermediate in alkaloid synthesis |

| 4-Fluoro-2-(pinacolatoboryl)benzaldehyde | Aldehyde instead of amine group | Suzuki coupling substrates |

| N-Isopropylpropan-2-amine boronic acid | Free boronic acid form | Protodeboronation studies |

The inclusion of both fluorine and boronic ester groups in N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine enables dual modulation of electronic and steric properties, distinguishing it from simpler analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume